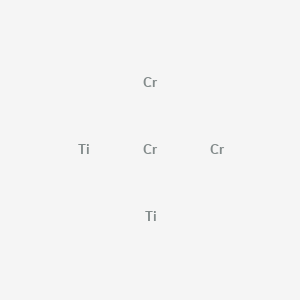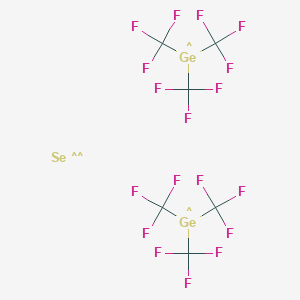
Selenium--tris(trifluoromethyl)germyl (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenium–tris(trifluoromethyl)germyl (1/2) is an organometallic compound that features selenium and germanium atoms bonded with trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of selenium–tris(trifluoromethyl)germyl (1/2) typically involves the reaction of elemental selenium with tris(trifluoromethyl)germanium compounds. One common method includes the use of bis[tris(trifluoromethyl)germyl]mercury or bis[tris(trifluoromethyl)germyl]zinc as starting materials, which undergo oxidative addition reactions to form the desired selenium compound .
Industrial Production Methods: While specific industrial production methods for selenium–tris(trifluoromethyl)germyl (1/2) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Selenium–tris(trifluoromethyl)germyl (1/2) can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form selenium oxides.
Reduction: Can be reduced to form lower oxidation state compounds.
Substitution: Undergoes nucleophilic substitution reactions where trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation: Selenium dioxide (SeO2) and other selenium oxides.
Reduction: Lower oxidation state selenium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Selenium–tris(trifluoromethyl)germyl (1/2) has several applications in scientific research:
Mécanisme D'action
The mechanism by which selenium–tris(trifluoromethyl)germyl (1/2) exerts its effects involves the interaction of selenium with various molecular targets. Selenium can form adducts with cysteine residues in proteins, leading to the formation of selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) intermediates . These interactions can modulate protein function and cellular redox states, contributing to the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Tris(trifluoromethyl)germanium compounds: These compounds share the trifluoromethyl groups but lack the selenium atom.
Organogermanium analogues of alkenes and alkynes: These compounds feature germanium atoms in different bonding environments.
Uniqueness: Selenium–tris(trifluoromethyl)germyl (1/2) is unique due to the presence of both selenium and germanium atoms bonded with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds lacking either selenium or germanium.
Propriétés
Numéro CAS |
112438-42-3 |
|---|---|
Formule moléculaire |
C6F18Ge2Se |
Poids moléculaire |
638.3 g/mol |
InChI |
InChI=1S/2C3F9Ge.Se/c2*4-1(5,6)13(2(7,8)9)3(10,11)12; |
Clé InChI |
ZNFKMEATGMAECN-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


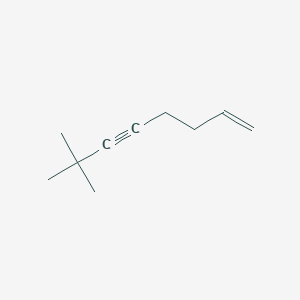
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
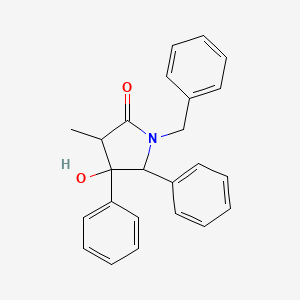
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)

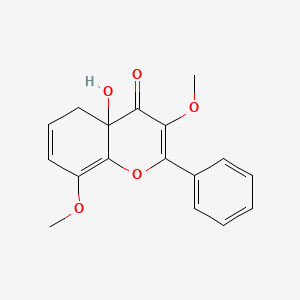
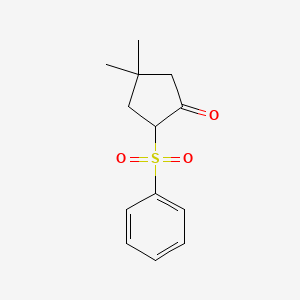
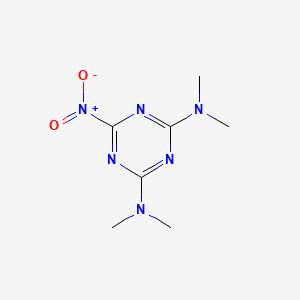

![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


